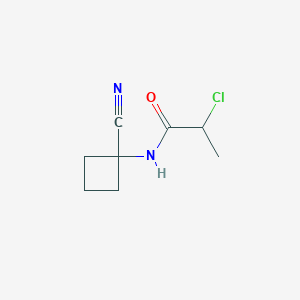
N-(4-mercaptophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-mercaptophenyl)methanesulfonamide” is likely a sulfur-containing organic compound. The “mercapto” prefix indicates the presence of a -SH (sulfhydryl) group, and “methanesulfonamide” suggests a sulfonamide group (-S(=O)2-NH2) attached to a methane group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-aminothiophenol with methanesulfonyl chloride, but this is purely speculative based on the name of the compound .Chemical Reactions Analysis
As a compound containing a mercapto group, it might participate in reactions typical for thiols, such as oxidation or formation of disulfide bonds. The sulfonamide group could also participate in various reactions .Physical And Chemical Properties Analysis
Predicting the physical and chemical properties of a compound requires detailed knowledge about the compound’s structure and its purity. As such, without more specific information, it’s difficult to provide an accurate analysis .Wissenschaftliche Forschungsanwendungen
- Sumatriptan : Sumatriptan, a widely used medication for treating migraines, contains the N-(4-sulfanylphenyl)methanesulfonamide moiety. It acts as a selective serotonin receptor agonist, helping to alleviate migraine symptoms .
- Dofetilide : Another drug, dofetilide, used to manage atrial fibrillation, incorporates this sulfonamide group. It blocks specific potassium channels, affecting cardiac rhythm .
- Researchers have explored the use of 4-mercaptophenyl boronic acid (4-MPBA)-immobilized gold-silver core-shell assembled silica nanostructures for glucose detection. Surface-enhanced Raman scattering (SERS) techniques allow quantitative and selective glucose detection at physiologically relevant concentrations .
- The condensation of N-(4-methoxybenzyl) thiosemicarbazide with various aldehydes or ketones has led to the synthesis of cationic ruthenium complexes. These complexes exhibit interesting coordination chemistry and may find applications in catalysis .
- N-(4-sulfanylphenyl)methanesulfonamide derivatives can be functionalized and incorporated into nanomaterials. These materials may serve as sensors, drug delivery carriers, or catalysts due to their unique properties .
- Researchers have investigated the inhibition of specific enzymes by sulfonamide-containing compounds. Understanding their interactions with enzymes provides insights into biological processes and potential therapeutic targets .
- Chemists utilize N-(4-sulfanylphenyl)methanesulfonamide as a building block in organic synthesis. Its reactivity allows for the creation of diverse molecular architectures .
Medicinal Chemistry and Drug Development
Glucose Sensing and Detection
Coordination Chemistry and Catalysis
Materials Science and Nanotechnology
Biological Studies and Enzyme Inhibition
Organic Synthesis and Chemical Reactions
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-sulfanylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-12(9,10)8-6-2-4-7(11)5-3-6/h2-5,8,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHLUCLNITXANH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-mercaptophenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2359660.png)
![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)
![tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2359662.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2359666.png)

![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)


![(1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester](/img/structure/B2359673.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)


